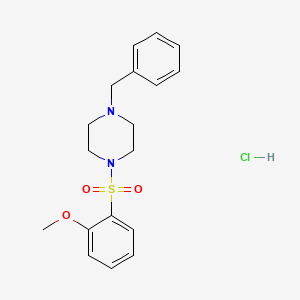

1-Benzyl-4-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride

CAS No.: 864759-66-0

Cat. No.: VC3945295

Molecular Formula: C18H23ClN2O3S

Molecular Weight: 382.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 864759-66-0 |

|---|---|

| Molecular Formula | C18H23ClN2O3S |

| Molecular Weight | 382.9 g/mol |

| IUPAC Name | 1-benzyl-4-(2-methoxyphenyl)sulfonylpiperazine;hydrochloride |

| Standard InChI | InChI=1S/C18H22N2O3S.ClH/c1-23-17-9-5-6-10-18(17)24(21,22)20-13-11-19(12-14-20)15-16-7-3-2-4-8-16;/h2-10H,11-15H2,1H3;1H |

| Standard InChI Key | OAWOGUSRZMRAEN-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl |

| Canonical SMILES | COC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure combines a piperazine ring with two distinct substituents: a benzyl group at the N1 position and a 2-methoxybenzenesulfonyl group at the N4 position. The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmacological studies. The methoxy group on the benzene ring introduces electron-donating effects, potentially influencing binding interactions with biological targets .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS No. | 864759-66-0 |

| Molecular Formula | |

| Molecular Weight | 382.9 g/mol |

| IUPAC Name | 1-benzyl-4-(2-methoxyphenyl)sulfonylpiperazine hydrochloride |

| InChI Key | OAWOGUSRZMRAEN-UHFFFAOYSA-N |

Synthesis and Manufacturing Processes

Stepwise Synthesis Protocol

The synthesis involves a two-step alkylation-sulfonation sequence:

-

Alkylation: Piperazine reacts with benzyl chloride in anhydrous toluene under reflux conditions to form 1-benzylpiperazine. Metallic sodium or potassium carbonate often catalyzes this step, with yields exceeding 75% .

-

Sulfonation: 1-Benzylpiperazine undergoes sulfonation using 2-methoxybenzenesulfonyl chloride. This electrophilic aromatic substitution occurs in dichloromethane or THF, with triethylamine as a base to neutralize HCl byproducts. The final product is precipitated as the hydrochloride salt .

Industrial-Scale Optimization

Recent advancements focus on solvent recovery and catalytic efficiency. For instance, replacing traditional solvents with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining a yield of 82–85%. Continuous-flow reactors are also being explored to enhance reaction control and scalability.

Physicochemical Properties and Analytical Characterization

Solubility and Stability

The compound demonstrates aqueous solubility of 12 g/L at 20°C, pH 7.4. Stability studies indicate degradation <5% after 6 months at 25°C, though photodegradation occurs under UV light (λ = 254 nm), necessitating amber glass storage .

Spectroscopic Profiling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume